molecular formula C18H20N2O2S B10801728 Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate

Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate

Katalognummer: B10801728
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: RGVMWHJJHFGYNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate is a sophisticated quinazoline-based building block designed for medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel therapeutic agents, particularly in the fields of oncology and virology. Quinazoline derivatives are widely recognized for their diverse biological activities; hybrid molecules incorporating this scaffold have demonstrated notable anticancer effects by interfering with critical cellular signaling pathways . Furthermore, quinazoline cores are actively investigated for their antiviral properties against a range of viruses, underscoring their value in developing new treatments for emerging and debilitating viral infections . The molecular structure of this reagent, which features a tetrahydroquinazolinone core, is frequently utilized in the synthesis of complex heterocyclic compounds. For instance, similar structures are key intermediates in patents for tetrahydroquinazoline derivatives described as useful anticancer agents . Researchers can employ this chemical to develop and screen new compounds for affinity against various biological targets. As a versatile synthetic intermediate, it enables the exploration of new chemical space in the search for bioactive molecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety data sheets (SDS) and handling procedures should be consulted prior to use.

Eigenschaften

Molekularformel

C18H20N2O2S

Molekulargewicht

328.4 g/mol

IUPAC-Name

ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate

InChI

InChI=1S/C18H20N2O2S/c1-2-22-16(21)12-23-18-14-10-6-7-11-15(14)19-17(20-18)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3

InChI-Schlüssel

RGVMWHJJHFGYNX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Biologische Aktivität

Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S with a molecular weight of 394.5 g/mol. The compound features a tetrahydroquinazoline core that is sulfanylated at one position and ethylated at another, contributing to its unique biological profile.

Antitumor Activity

Research indicates that compounds similar to Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate exhibit significant antitumor properties. For instance:

  • Study Findings : Al-Suwaidan et al. (2016) demonstrated that derivatives of 2-mercaptoquinazoline show cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in antitumor therapies .

Anticonvulsant Effects

The anticonvulsant activity of related compounds has been documented in several studies:

  • Mechanism : Ethyl derivatives of tetrahydroquinazolines have shown potential in reducing seizure activity in animal models. El-Helby & Wahab (2003) reported that such compounds could modulate neurotransmitter levels, thereby exerting anticonvulsant effects .

Antibacterial Properties

The antibacterial efficacy of quinazoline derivatives is well-established:

  • Research Evidence : A study by Lfta et al. (2016) highlighted the antibacterial activity of similar structures against Gram-positive and Gram-negative bacteria. This suggests that Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate might also possess comparable antibacterial properties .

The biological activities of Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds within this class have been shown to inhibit enzymes like carbonic anhydrase (CA), which plays a crucial role in various physiological processes.
    • Findings : Compounds demonstrated selective inhibition of hCA II with Ki values ranging from 10.80 to 49.5 nM .
  • Modulation of Cell Signaling Pathways : The presence of the tetrahydroquinazoline moiety may influence pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyCompoundActivityFindings
Al-Suwaidan et al. (2016)Quinazoline derivativesAntitumorSignificant cytotoxicity against cancer cell lines
El-Helby & Wahab (2003)TetrahydroquinazolinesAnticonvulsantReduced seizure frequency in models
Lfta et al. (2016)Quinazoline derivativesAntibacterialEffective against multiple bacterial strains

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate can be synthesized through various methods involving the reaction of appropriate precursors. The compound's structure features a tetrahydroquinazoline core, which is known for its versatility in medicinal chemistry. The presence of the sulfanyl group enhances its reactivity and biological activity.

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Studies have demonstrated that derivatives of tetrahydroquinazoline compounds possess significant antimicrobial properties. Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate has shown effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Antitumor Properties

Research indicates that quinazoline derivatives are promising candidates for anticancer therapies. Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate has been investigated for its antitumor activity in vitro. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anticonvulsant Effects

The compound has also been evaluated for anticonvulsant properties. Research indicates that certain quinazoline derivatives exhibit activity against seizures in animal models. Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate may contribute to this field by providing insights into new treatments for epilepsy .

Case Studies

Several studies have documented the applications of ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate in various therapeutic contexts.

Antimicrobial Research

A study conducted by Al-Khuzaie & Al-Majidi (2014) explored the antimicrobial efficacy of several quinazoline derivatives, including those similar to ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate. The findings indicated significant inhibition of bacterial growth at varying concentrations .

Antitumor Activity Assessment

In a comprehensive study published by Mohamed et al. (2016), various substituted quinazolines were tested for their antitumor effects on human cancer cell lines. The results showed that compounds with similar structural features to ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate exhibited substantial cytotoxicity against breast and colon cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Variations

a. Quinazoline Derivatives
  • Ethyl 4-{[(2,3-dimethoxyquinoxalin-6-yl)methyl]sulfanyl}benzoate (14aa) Structure: Contains a quinoxaline core (two adjacent nitrogen atoms) with methoxy substituents and a methyl-sulfanyl linkage to a benzoate ester. Activity: Exhibits antiviral properties against Coxsackievirus B5 (CV-B5), highlighting the role of methoxy groups in enhancing bioactivity . Key Difference: The quinoxaline core differs from tetrahydroquinazoline in aromaticity and nitrogen positioning, influencing electronic properties and target binding.
b. Imidazole Derivatives
  • Ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate Structure: Features an imidazole ring substituted with nitro and phenyl groups. Synthesis: Prepared via microwave-mediated combinatorial chemistry, enabling rapid optimization of reaction conditions .
c. Triazole Derivatives
  • Ethyl 2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate Structure: Incorporates a 1,2,4-triazole ring with phenyl and thiophene substituents. Properties: Lower molecular weight (345.44 g/mol) and density (1.34 g/cm³) compared to the tetrahydroquinazoline derivative (C₁₈H₁₆N₂O₃S, ~340.4 g/mol) .

Substituent Effects

  • Fluorophenyl Substituents :
    • Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (CAS 536712-06-8)
  • The fluorine atom increases electronegativity, enhancing interactions with hydrophobic pockets in biological targets .
  • Nitro and Morpholine Substituents: Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

Q & A

Q. What are the common synthetic routes for Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and sulfanyl group introduction. A representative pathway includes:

Intermediate Formation : Reacting hydrazine hydrate with ethyl bromoacetate derivatives to generate thiosemicarbazides (e.g., describes hydrazide cyclization with NaOH to form triazole-thiones).

Cyclization : Base-catalyzed cyclization (e.g., 2N NaOH) to form heterocyclic cores like triazoles or tetrahydroquinazolines.

Sulfanyl Incorporation : Substitution reactions using bromoacetophenone derivatives to introduce the sulfanyl-acetate moiety ( uses K₂CO₃ in DMF for analogous coupling reactions).

Q. Key Characterization Steps :

  • Purity Analysis : Monitor reactions via TLC or HPLC.
  • Structural Confirmation : Use ¹H NMR (e.g., δ 4.490 ppm for -NH₂ protons in hydrazide intermediates, as in ) and mass spectrometry.

Q. Reference :

Q. How is the purity and structural integrity of this compound validated in academic settings?

Methodological Answer: Validation combines spectroscopic and chromatographic techniques:

  • ¹H NMR : Identify functional groups (e.g., sulfanyl protons at δ 1.361–1.469 ppm in ; -NH signals at δ 9.414 ppm in ).
  • HPLC/GC-MS : Assess purity (>95% threshold).
  • Elemental Analysis : Verify empirical formula (e.g., C₂₀H₂₁N₃O₂S₂ for analogs in ).

Q. Table 1: Representative ¹H NMR Shifts for Key Protons

Proton GroupChemical Shift (δ, ppm)Source
-NH₂ (hydrazide)4.490
Sulfanyl-CH₂1.361–1.469
Aromatic protons6.5–8.0Analog data

Q. Reference :

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Methodological Answer: X-ray crystallography using programs like SHELXL ( ) is critical:

Data Collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve bond angles and torsional strain.

Refinement : SHELXL’s constraints (e.g., riding hydrogen models) refine thermal parameters and occupancy ().

Validation : Compare experimental data (e.g., C–S bond lengths: ~1.76–1.82 Å in ) with computational models (DFT).

Q. Example Workflow :

  • Structure Solution : SHELXD for phase determination.
  • Discrepancy Analysis : Use R-factor and residual density maps to identify misassigned groups.

Q. Reference :

Q. What strategies address discrepancies between computational docking results and experimental bioactivity data?

Methodological Answer:

Active Site Redefinition : Re-evaluate docking grids using MetaPocket () to ensure accurate ligand placement.

Dynamic Simulations : MD simulations (e.g., GROMACS) to assess binding stability beyond static docking.

SAR Studies : Synthesize analogs (e.g., fluorinated or methylated derivatives, as in ) to test predicted interactions.

Q. Case Study :

  • Neuroprotective Analogs : Compare Ethyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate with triazole-ethanone oxime conjugates () to identify critical substituents.

Q. Reference :

Q. How are advanced spectral techniques used to resolve overlapping signals in complex NMR spectra?

Methodological Answer:

2D NMR : COSY and HSQC to assign coupled protons (e.g., aromatic vs. aliphatic regions).

Decoupling Experiments : Suppress scalar coupling in crowded regions (e.g., δ 1.3–1.5 ppm for sulfanyl-CH₂).

Dynamic NMR : Variable-temperature studies to separate signals from conformational isomers.

Q. Example :

  • ¹H-¹³C HSQC : Correlate δ 4.490 ppm (-NH₂) with adjacent carbons to confirm hydrazide connectivity ().

Q. Reference :

Q. What experimental design considerations are critical for SAR studies of this compound?

Methodological Answer:

Analog Design : Focus on modifying the sulfanyl-acetate group (e.g., ’s fluorophenoxy derivatives) or quinazoline core (’s tetrahydro variants).

Bioassay Selection : Use target-specific assays (e.g., enzyme inhibition for kinase targets).

Control Experiments : Include positive controls (e.g., known inhibitors) and assess cytotoxicity (MTT assays).

Q. Table 2: Example Analogs and Modifications

Modification SiteExample SubstituentBiological Focus
Sulfanyl groupFluorophenoxy ()Selectivity optimization
Quinazoline coreTetrahydro ()Conformational rigidity

Q. Reference :

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.